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molecular formula C12H16O2 B8480695 1-Acetyl-4-adamantanone

1-Acetyl-4-adamantanone

Cat. No. B8480695
M. Wt: 192.25 g/mol
InChI Key: ISVDJZJIZRWXIQ-UHFFFAOYSA-N
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Patent
US06949615B2

Procedure details

In a flask were placed 2-adamantanone (100 mmol), acetylacetonatocobalt [Co(acac)2] (50 mmol), 2,3-butanedione (600 mmol), and acetic acid (100 g). A condenser and an oxygen balloon were attached to the flask, and the mixture in the flask was vigorously stirred at 80° C. for 4 hours. After the completion of the reaction, the reaction mixture was concentrated, was diluted with toluene and washing with water. The resulting organic layer was concentrated, the concentrate was subjected to silica gel column chromatography and thereby yielded the title compound 1-acetyladamantan-4-one in a yield of 21%.
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(acac)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.C[C:13](=O)[C:14](=[O:16])C.O=O>C(O)(=O)C>[C:14]([C:7]12[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([C:2]3=[O:11])[CH2:8]1)[CH2:6]2)(=[O:16])[CH3:13]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Step Two
Name
Co(acac)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
600 mmol
Type
reactant
Smiles
CC(C(C)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture in the flask was vigorously stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were placed
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
was diluted with toluene
WASH
Type
WASH
Details
washing with water
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic layer was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C12CC3C(C(CC(C1)C3)C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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